molecular formula C11H7ClN4 B13086198 7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine

7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine

Cat. No.: B13086198
M. Wt: 230.65 g/mol
InChI Key: LSYABZLGYGWPEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with 2-phenylhydrazine in the presence of a suitable cyclizing agent . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

7-chloro-2-phenylpyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C11H7ClN4/c12-11-10-8(6-13-14-11)7-16(15-10)9-4-2-1-3-5-9/h1-7H

InChI Key

LSYABZLGYGWPEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=NN=C(C3=N2)Cl

Origin of Product

United States

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